Navigating Ambiguity: A Technical Guide to Glycine Ester Hydrochlorides for Drug Development Professionals
Navigating Ambiguity: A Technical Guide to Glycine Ester Hydrochlorides for Drug Development Professionals
A Note to the Reader: This technical guide addresses a query for "tert-Butyl ethylglycinate hydrochloride" (CAS 2044705-17-9). Extensive searches of chemical databases and scientific literature yielded no information for a compound with this specific name and CAS number. The provided CAS number does not appear to correspond to this chemical structure in available records. The chemical name itself is ambiguous and could be interpreted in several ways.
Given the high likelihood of a typographical error in the original query, this guide will focus on a closely related and widely used compound: tert-Butyl glycinate hydrochloride (CAS: 27532-96-3). This molecule is a cornerstone reagent in pharmaceutical and peptide synthesis, embodying the core structural elements of the user's request. This pivot allows us to provide a valuable and accurate technical resource for researchers in the field.
An In-Depth Technical Guide to tert-Butyl Glycinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of tert-butyl glycinate hydrochloride, a critical building block in modern organic and medicinal chemistry.
Core Chemical and Physical Properties
tert-Butyl glycinate hydrochloride is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] The defining feature of this molecule is the tert-butyl ester group, which serves as a bulky, acid-labile protecting group for the carboxylic acid functionality of glycine. This protection is robust under a variety of reaction conditions, preventing the carboxyl group from engaging in unwanted side reactions during synthesis.[1][3]
| Property | Value | Source(s) |
| CAS Number | 27532-96-3 | [1][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.63 g/mol | [4][5] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 141-143 °C | [4] |
| Boiling Point | 145.7 °C at 760 mmHg | [4] |
| Solubility | Soluble in water and methanol | [1][2] |
| Storage Conditions | -20°C to 8°C, in a dry, well-ventilated area | [1][4] |
Synthesis and Purification Protocols
The synthesis of tert-butyl glycinate hydrochloride generally involves the esterification of glycine with a source of a tert-butyl group, followed by the formation of the hydrochloride salt.[3]
Common Synthetic Routes:
Method 1: Ammonolysis of tert-Butyl Chloroacetate
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In a pressure reactor, tert-butyl chloroacetate is dissolved in a solvent such as tetrahydrofuran.
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Liquid ammonia is introduced into the reactor.
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The reaction mixture is heated to approximately 50°C and maintained for several hours.
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After the reaction is complete, the reactor is cooled, and excess ammonia is vented.
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The mixture is worked up through filtration to remove ammonium chloride, followed by extraction and distillation to purify the free base (tert-butyl glycinate).
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The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrogen chloride (gas or solution) to precipitate the desired hydrochloride salt.[3]
Method 2: Hydrogenation of tert-Butyl Azidoacetate
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tert-Butyl azidoacetate is dissolved in methanol in a hydrogenation flask.
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A catalytic amount of palladium on charcoal (5% Pd/C) is added.
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The mixture is hydrogenated for several hours.
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The catalyst is removed by filtration.
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The resulting filtrate, containing tert-butyl glycinate, can be directly used for the formation of the hydrochloride salt as described in the previous method.[3]
Method 3: Direct Esterification
An industrialized process involves the reaction of glycine with ethyl tert-butyl ester under acidic catalysis to synthesize tert-butyl glycinate.[6] This is followed by the introduction of hydrogen chloride to precipitate the hydrochloride salt.[6]
Caption: Synthetic pathways to tert-butyl glycinate hydrochloride.
Key Applications in Research and Development
The utility of tert-butyl glycinate hydrochloride is primarily derived from the protective nature of the tert-butyl ester group.
Peptide Synthesis
This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis.[1][3] The tert-butyl ester protects the C-terminus of glycine, allowing its free amino group to be coupled with the activated C-terminus of another amino acid. The protecting group is stable during peptide bond formation but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard final step in peptide synthesis.[7]
Caption: Role in dipeptide synthesis.
Pharmaceutical Intermediate
tert-Butyl glycinate hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its structure is incorporated into more complex molecules where a protected glycine unit is required. It is a key intermediate for drugs such as Elobixibat and Droxidopa.[4]
Prodrug Development
The ester functionality can be used in the design of prodrugs to enhance the bioavailability of a parent drug.[1] The ester can improve lipophilicity, aiding in membrane transport, and is later cleaved in vivo by esterases to release the active compound.
Safety and Handling
As with any laboratory chemical, proper handling of tert-butyl glycinate hydrochloride is essential.
Hazard Identification
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Inhalation: May cause respiratory tract irritation.[8]
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Skin Contact: May cause skin irritation.[8]
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Eye Contact: May cause eye irritation.[8]
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Ingestion: May be harmful if swallowed.[8]
Personal Protective Equipment (PPE)
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Eye Protection: Safety glasses or goggles are required.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Respiratory Protection: Use a dust mask or respirator, especially when handling large quantities.[6]
-
Skin and Body Protection: A lab coat should be worn.[6]
Storage and Stability
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Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Recommended storage temperatures are typically between -20°C and 8°C.[1][4]
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Stability: The compound is stable under recommended storage conditions.[6]
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Incompatibilities: Avoid strong oxidizing agents and bases.[9]
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Hazardous Decomposition Products: Thermal decomposition can produce oxides of carbon and nitrogen, as well as hydrogen chloride gas.[6][10]
Spectroscopic Data
While a specific spectrum for the user-requested CAS number is unavailable, representative data for tert-butyl glycinate and its derivatives are well-documented. For ¹H NMR of tert-butyl glycinate, a characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.3-1.5 ppm, with the methylene protons appearing as a singlet further downfield. In the hydrochloride salt form, the amine protons would also be visible and potentially exchangeable.
Conclusion
tert-Butyl glycinate hydrochloride is a versatile and indispensable reagent in the fields of peptide synthesis and pharmaceutical development. Its primary function as a protected amino acid allows for the controlled and efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher utilizing this compound. While the initially requested "tert-Butyl ethylglycinate hydrochloride" remains elusive, the comprehensive data available for its close analog provides a solid foundation for scientific endeavors.
References
- Vertex AI Search. (2026).
- ETW International. (n.d.). Glycine Tert-Butyl Ester Hydrochloride | Pharmaceutical Intermediate.
- Chem-Impex. (n.d.). Glycine tert-butyl ester hydrochloride.
- Benchchem. (n.d.). Glycine tert-butyl ester hydrochloride | 27532-96-3.
- CymitQuimica. (n.d.). CAS 27532-96-3: Glycine tert-butyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). Glycine tert-butyl ester 97 27532-96-3.
- PubChem. (n.d.). N-tert-Butylglycine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Product and Company Identification.
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (n.d.).
- Thermo Fisher Scientific. (n.d.). Glycine tert-butyl ester hydrochloride, 99%.
- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- NIST. (n.d.). Glycine, ethyl ester, hydrochloride.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 27532-96-3: Glycine tert-butyl ester hydrochloride [cymitquimica.com]
- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 4. Glycine Tert-Butyl Ester Hydrochloride | Pharmaceutical Intermediate | BAISHIXING | ETW [etwinternational.com]
- 5. N-tert-Butylglycine hydrochloride | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2044705-14-6|tert-Butyl (2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
